Predicted LogP Comparison: 11-Methylnonadecanoyl-CoA Exhibits Reduced Lipophilicity Relative to Straight-Chain Nonadecanoyl-CoA
Computationally predicted logP values indicate that 11-methylnonadecanoyl-CoA (ALOGPS logP = 3.26) is substantially less lipophilic than its straight-chain counterpart nonadecanoyl-CoA (C19:0-CoA; ALOGPS logP = 4.02) [1][2]. This difference of 0.76 logP units, derived from ALOGPS predictions within the Human Metabolome Database, is attributable to the mid-chain methyl branch disrupting hydrophobic packing of the acyl chain. The lower logP has practical consequences for solubilization protocols, chromatographic retention behavior in LC-MS-based acyl-CoA profiling, and membrane partitioning in cellular assays [1].
| Evidence Dimension | Predicted octanol-water partition coefficient (ALOGPS logP) |
|---|---|
| Target Compound Data | ALOGPS logP = 3.26 |
| Comparator Or Baseline | Nonadecanoyl-CoA (straight-chain C19:0-CoA): ALOGPS logP = 4.02 |
| Quantified Difference | ΔlogP = -0.76 (19% reduction in predicted logP for the methyl-branched compound) |
| Conditions | In silico prediction using ALOGPS 2.1 algorithm within HMDB; experimental logP not available for either compound [1][2] |
Why This Matters
A 0.76 logP unit difference alters predicted relative solubility and reversed-phase LC retention, requiring distinct extraction and chromatographic methods when profiling 11-methylnonadecanoyl-CoA alongside straight-chain acyl-CoAs in metabolomics workflows.
- [1] Human Metabolome Database. Metabocard for 11-methylnonadecanoyl-CoA (HMDB0300710). Predicted Molecular Properties: logP 3.26 (ALOGPS). https://hmdb.ca/metabolites/HMDB0300710. View Source
- [2] Human Metabolome Database. Metabocard for Nonadecanoyl-CoA (HMDB0062509). Predicted Molecular Properties: Water Solubility 0.21 g/L; LogP 4.02 (ALOGPS). https://hmdb.ca/metabolites/HMDB0062509. View Source
